2-Isopropyl-4-pyrimidinecarbaldehyde
Overview
Description
2-Isopropyl-4-pyrimidinecarbaldehyde is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol. It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine but with two nitrogen atoms at positions 1 and 3 in the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-4-pyrimidinecarbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrimidine derivative.
Isopropyl Group Introduction: The isopropyl group is introduced through a Friedel-Crafts alkylation reaction.
Formaldehyde Addition: Formaldehyde is added to the pyrimidine ring to introduce the aldehyde group at the 4-position.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving catalysts to increase the efficiency and yield of the desired product. The process is carried out under specific temperature and pressure conditions to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-4-pyrimidinecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Isopropyl-4-pyrimidinecarboxylic acid.
Reduction: 2-Isopropyl-4-pyrimidinol.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-Isopropyl-4-pyrimidinecarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Isopropyl-4-pyrimidinecarbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
2-Isopropyl-4-pyrimidinecarbaldehyde is similar to other pyrimidine derivatives, such as:
4-Methylpyrimidinecarbaldehyde
2,4-Dimethylpyrimidinecarbaldehyde
4-Ethylpyrimidinecarbaldehyde
Uniqueness: What sets this compound apart from these compounds is the presence of the isopropyl group at the 2-position, which can influence its chemical reactivity and biological activity.
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Properties
IUPAC Name |
2-propan-2-ylpyrimidine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6(2)8-9-4-3-7(5-11)10-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTUBCRXFCUJQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651025 | |
Record name | 2-(Propan-2-yl)pyrimidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944901-13-7 | |
Record name | 2-(1-Methylethyl)-4-pyrimidinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944901-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Propan-2-yl)pyrimidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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